3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine

Übersicht

Beschreibung

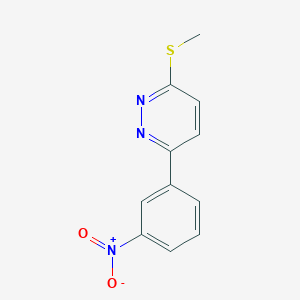

3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine is an organic compound with the molecular formula C11H9N3O2S. It is a member of the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles such as amines and thiols can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methylsulfanyl-6-phenylpyridazine

- 3-Methylsulfanyl-6-(4-nitrophenyl)pyridazine

- 3-Methylsulfanyl-6-(2-nitrophenyl)pyridazine

Uniqueness

3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Biologische Aktivität

3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing available data from various studies, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyridazine ring substituted with a methylthio group and a nitrophenyl moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound may involve the following mechanisms:

- Inhibition of Inflammatory Mediators : Similar to other pyridazine derivatives, this compound may inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) .

- Antimicrobial Activity : The presence of the nitrophenyl group suggests potential antimicrobial properties, which have been observed in various nitrogen-containing heterocycles .

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of pyridazine derivatives. For instance, compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds ranged from 1 to 10 µg/mL against various pathogens .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyridazine Derivative A | 5 | E. coli |

| Related Pyridazine Derivative B | 2 | S. aureus |

Anti-inflammatory Effects

In vitro studies have shown that pyridazine derivatives can significantly reduce inflammation markers. For example, a study indicated that certain derivatives could lower COX-2 and iNOS expression levels by over 50% compared to controls .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A recent study assessed a series of pyridazine derivatives for their antibacterial properties. The results indicated that compounds with a similar structure to this compound exhibited promising antibacterial activity against resistant strains of Staphylococcus aureus .

- In Vivo Anti-inflammatory Study : An investigation into the anti-inflammatory effects of related pyridazine compounds demonstrated significant reductions in paw edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

Compared to other heterocyclic compounds, this compound shows unique properties due to its specific substitutions:

| Compound Type | Activity Profile | Notes |

|---|---|---|

| Pyrimidine Derivatives | Antiviral, Antimicrobial | Commonly used in drug development |

| Pyridazine Derivatives | Antibacterial, Anti-inflammatory | Notable for lower cytotoxicity in cell lines |

| This compound | TBD | Potentially effective against inflammation and infection |

Eigenschaften

IUPAC Name |

3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGFALXWLMQQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319726 | |

| Record name | 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

893996-82-2 | |

| Record name | 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.